N,7-dimethoxy-N-methylbenzofuran-2-carboxamide
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Overview
Description
N,7-dimethoxy-N-methylbenzofuran-2-carboxamide is a compound belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
One common synthetic route involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent to form the benzofuran core . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
N,7-dimethoxy-N-methylbenzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles or electrophiles to introduce different functional groups onto the benzofuran ring . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzofuran derivatives with altered biological activities .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, its anti-oxidative and anti-viral properties make it a candidate for further research in the treatment of oxidative stress-related diseases and viral infections . In industry, benzofuran derivatives are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N,7-dimethoxy-N-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s anti-oxidative properties are likely due to its ability to scavenge free radicals and reduce oxidative stress . Further research is needed to fully elucidate the molecular mechanisms underlying its various biological activities .
Comparison with Similar Compounds
N,7-dimethoxy-N-methylbenzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as 2-hydroxy-5-nitrobenzofuran and N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide . While these compounds share a common benzofuran core, they differ in their substituents and biological activities. For instance, 2-hydroxy-5-nitrobenzofuran has been studied for its antibacterial properties, whereas N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide has shown potential as an anti-cancer agent . The unique combination of dimethoxy and N-methyl groups in this compound may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N,7-dimethoxy-N-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13(16-3)12(14)10-7-8-5-4-6-9(15-2)11(8)17-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTNDSMPXVLRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(O1)C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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